molecular formula C7H5F3O2 B149201 4-(Trifluoromethoxy)phenol CAS No. 828-27-3

4-(Trifluoromethoxy)phenol

Cat. No. B149201
CAS RN: 828-27-3
M. Wt: 178.11 g/mol
InChI Key: WDRJNKMAZMEYOF-UHFFFAOYSA-N
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Patent
US04983612

Procedure details

p-Trifluromethoxy aniline (49.60g) was added rapidly dropwise to vigorously stirred 9N aqueous H2SO4 (500 mL) at 40° C. The mixture was heated to dissolve the solid, then cooled to 0° C. To the fine white suspension, a solution of sodium nitrite (19.46 g in 50 mL of H2) was added portionwise until an immediate positive KI/starch test result was obtained. This cold solution of diazonium salt was added rapidly dropwise to 9N aqueous H2SO4 (500 mL) at 110° C. Stirring and heating was continued for 2.5 hours. The mixture was cooled to 10° C. and extracted with diethyl ether (3×500 mL). The combined organic layers were dried (MgSO4), filtered and evaporated in vacuo, then flash chromatographed on SiO2 using diethyl ether as eluant to give 35.0 g of the desired phenol as a light brown oil was distilled (b.p.=75°-80° C. at 20 torr.) to afford a yellow liquid.
Quantity
49.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1.N([O-])=[O:14].[Na+]>OS(O)(=O)=O>[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([OH:14])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
result
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
flash chromatographed on SiO2

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.